molecular formula C17H21ClN2O3S B602974 [(4-Chloro-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine CAS No. 914619-81-1

[(4-Chloro-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine

Cat. No.: B602974
CAS No.: 914619-81-1
M. Wt: 368.9g/mol
InChI Key: NRMTZCMOUKLXFW-UHFFFAOYSA-N
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Description

(4-Chloro-3-pentyloxyphenyl)sulfonylamine is a complex organic compound that features a sulfonamide group, a pyridylmethyl group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-pentyloxyphenyl)sulfonylamine typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a pentyloxy group. The sulfonyl group is then added through a sulfonation reaction. Finally, the pyridylmethylamine is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

(4-Chloro-3-pentyloxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyridylmethyl group can enhance binding affinity and specificity, while the chlorinated phenyl ring can contribute to the overall stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Chloro-3-ethoxyphenyl)sulfonylamine
  • (4-Chloro-3-butoxyphenyl)sulfonylamine

Uniqueness

(4-Chloro-3-pentyloxyphenyl)sulfonylamine is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and overall biological activity. The combination of the sulfonyl and pyridylmethyl groups also provides a versatile framework for further functionalization and optimization in various applications.

Properties

CAS No.

914619-81-1

Molecular Formula

C17H21ClN2O3S

Molecular Weight

368.9g/mol

IUPAC Name

4-chloro-3-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H21ClN2O3S/c1-2-3-6-11-23-17-12-15(8-9-16(17)18)24(21,22)20-13-14-7-4-5-10-19-14/h4-5,7-10,12,20H,2-3,6,11,13H2,1H3

InChI Key

NRMTZCMOUKLXFW-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl

Origin of Product

United States

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